molecular formula C9H17NO B1275809 [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol CAS No. 827034-60-6

[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol

Cat. No.: B1275809
CAS No.: 827034-60-6
M. Wt: 155.24 g/mol
InChI Key: VVPQQGSILHUAQR-UHFFFAOYSA-N
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Description

[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol: is an organic compound that features a pyrrolidine ring substituted with a cyclopropylmethyl group and a hydroxymethyl group

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology and Medicine: This compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways, including those involved in neurological and psychiatric disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials.

Safety and Hazards

The safety information available indicates that [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol is an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives under controlled conditions. One common method includes the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include cyclopropylmethyl-substituted pyrrolidine derivatives, which can be further functionalized for various applications.

Mechanism of Action

The mechanism by which [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

    Piperidine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.

    Pyrrolidine derivatives: Compounds like pyrrolidine and its substituted forms are structurally related and exhibit similar chemical properties.

Uniqueness: What sets [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol apart is its unique combination of a cyclopropylmethyl group and a hydroxymethyl group attached to the pyrrolidine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPQQGSILHUAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400853
Record name [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827034-60-6
Record name [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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